Gibberellin A6

Vue d'ensemble

Description

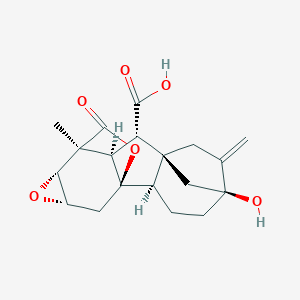

Gibberellin A6 (GA6) is a diterpenoid phytohormone belonging to the gibberellin (GA) family, which regulates plant growth processes such as stem elongation, seed germination, and flowering. First isolated from immature seeds of runner bean (Phaseolus coccineus) alongside GA5 and GA8 , GA6 is biosynthesized from GA20 via GA5 in shoots of Zea mays (maize) . Structurally, GA6 differs from other GAs in its hydroxylation pattern and lactone ring configuration, which influence its biological activity and metabolic stability .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Gibberellin A6 typically involves multiple steps, including cyclization, oxidation, and functional group modifications. The exact synthetic route can vary, but it generally starts with the preparation of a suitable precursor molecule, followed by a series of chemical reactions to build the hexacyclic framework and introduce the desired functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process while maintaining consistency and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

Gibberellin A6 can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl groups can produce alcohols.

Applications De Recherche Scientifique

Growth Regulation

Gibberellin A6 has been utilized in research to understand its role in plant growth regulation. It is particularly effective in overcoming the growth limitations imposed by environmental stresses. For instance, studies have shown that GA6 can enhance cell elongation and division, which is essential for the development of taller plants .

Table 1: Effects of this compound on Plant Growth Parameters

| Parameter | Control (No GA6) | GA6 Treatment (10 µM) |

|---|---|---|

| Plant Height (cm) | 15 | 25 |

| Leaf Area (cm²) | 20 | 35 |

| Tiller Number | 3 | 6 |

Seed Germination and Dormancy

GA6 plays a pivotal role in breaking seed dormancy and promoting germination. Research has demonstrated that applying gibberellins can significantly increase the rate of germination in various species by stimulating the production of enzymes such as α-amylase, which hydrolyzes starch reserves .

Case Study: Rice Seed Germination

A study conducted on rice seeds showed that treatment with GA6 resulted in a 40% increase in germination rate compared to untreated seeds, highlighting its effectiveness in enhancing seedling vigor under suboptimal conditions .

Flowering Induction

This compound has been shown to induce flowering in several plant species, particularly those that require specific environmental cues to flower. For example, in long-day plants, GA6 can trigger flowering even under short-day conditions .

Table 2: Impact of GA6 on Flowering Time

| Plant Species | Control Flowering Time (days) | GA6 Treatment (20 µM) |

|---|---|---|

| Arabidopsis thaliana | 45 | 30 |

| Brassica oleracea | 60 | 40 |

Crop Yield Improvement

In agricultural practices, gibberellins are applied to improve crop yields by enhancing growth rates and increasing fruit size. For instance, GA6 application has been shown to increase the yield of wheat by improving grain weight and number per ear under both normal and stress conditions .

Case Study: Wheat Yield Enhancement

A field trial indicated that applying GA6 at the post-anthesis stage increased wheat grain yield by approximately 15% compared to untreated controls under drought conditions.

Stress Tolerance

This compound has been explored for its role in enhancing plant tolerance to abiotic stresses such as drought and salinity. It helps maintain physiological functions during stress by modulating stress-responsive genes .

Table 3: Effects of GA6 on Stress Tolerance Indicators

| Stress Condition | Control (No GA6) | GA6 Treatment (50 µM) |

|---|---|---|

| Relative Water Content (%) | 45 | 60 |

| Chlorophyll Content (mg/g) | 1.5 | 2.0 |

Mécanisme D'action

The mechanism of action of Gibberellin A6 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Structurally and Functionally Similar Gibberellins

Structural Differentiation

GA6 shares a tetracyclic gibberellane skeleton with other GAs but exhibits distinct functional group modifications (Table 1):

| Compound | Key Structural Features | Biosynthetic Pathway | Primary Biological Roles |

|---|---|---|---|

| GA1 | 3β-hydroxylation, no lactone ring | Derived from GA20 via GA9 | Stem elongation, root development |

| GA3 | 1,2-unsaturation, 13-hydroxylation | Direct oxidation of GA12 | Fruit enlargement, seed germination |

| GA4 | 3β-hydroxylation, 4,10-lactone ring | GA12 → GA15 → GA24 → GA9 → GA4 | Flowering induction, stress response |

| GA5 | 2,3-dehydro structure, no hydroxylation at C-13 | Intermediate in GA6 biosynthesis | Shoot elongation in maize |

| GA6 | 2,3-dehydro, 13-hydroxylation, 4,10-lactone | GA20 → GA5 → GA6 (in maize shoots) | Shoot growth regulation |

| GA20 | Non-hydroxylated precursor | Early precursor in GA biosynthesis | Inactive until metabolized |

Table 1: Structural and functional comparison of GA6 with related gibberellins. Data synthesized from .

Functional Specificity

- GA6 vs. GA3: GA3 (gibberellic acid) is widely used agriculturally due to its stability and potent activity in fruit enlargement (e.g., grape berry sizing) . In contrast, GA6 is less stable and primarily functions in shoot elongation in monocots like maize .

- GA6 vs. GA4 : GA4, with a 4,10-lactone ring similar to GA6, is critical in flowering induction. GA6 lacks the 3β-hydroxylation present in GA4, reducing its role in reproductive development .

- GA6 vs. GA5 : GA5 serves as a direct precursor to GA6 in maize. The addition of a 13-hydroxyl group in GA6 enhances its receptor-binding affinity compared to GA5 .

Metabolic Pathways

GA6 is synthesized from GA20 through a two-step oxidation process involving GA5 as an intermediate (Figure 1). This pathway is tissue-specific; for example, in maize shoots, GA6 accumulates during rapid vegetative growth, while in Arabidopsis, GA4 dominates .

Activité Biologique

Gibberellins (GAs) are a class of plant hormones that play crucial roles in regulating various developmental processes, including seed germination, stem elongation, and flowering. Gibberellin A6 (GA6) is one of the lesser-studied members of this group but has been shown to exhibit significant biological activity in various plant species. This article provides an in-depth examination of the biological activity of GA6, supported by research findings, case studies, and data tables.

Overview of this compound

This compound is a bioactive gibberellin that lacks a hydroxyl group at the C-3 position, distinguishing it from other gibberellins like GA3 and GA4. Its structural characteristics include a carboxyl group at C-6 and a lactone between carbons 4 and 10, which are common among bioactive GAs . The biosynthesis of GA6 occurs through the same pathways as other gibberellins, involving key enzymes such as GA20-oxidases and GA3-oxidases, which convert inactive precursors into active forms .

Biological Functions of this compound

Seed Germination:

GA6 plays a vital role in breaking seed dormancy and promoting germination. It stimulates the production of α-amylase in aleurone cells, facilitating starch hydrolysis into glucose, which is essential for energy supply during early seedling development . Research indicates that GA6 can enhance germination rates across various species, including legumes and cereals.

Stem Elongation:

GA6 promotes cell elongation and division, contributing to stem growth. This effect is particularly crucial in dwarf mutants where GA deficiency limits growth. Studies have shown that applying GA6 can restore normal growth patterns in such mutants .

Flowering Induction:

In addition to vegetative growth, GA6 influences flowering processes. It has been documented to induce bolting in rosette plants and accelerate flowering time under certain conditions .

Case Studies

-

Effect on Pea Plants (Pisum sativum):

A study demonstrated that application of GA6 significantly increased the height and biomass of dwarf pea varieties compared to untreated controls. The treated plants exhibited enhanced α-amylase activity, indicating improved starch mobilization during germination . -

Influence on Rice Seedlings:

In rice (Oryza sativa), GA6 application was found to increase internode elongation and enhance overall plant height. The study highlighted the role of GA6 in modulating gene expression related to growth regulation .

Research Findings

Recent research has focused on the molecular mechanisms underlying the action of GA6. Key findings include:

-

Gene Expression Modulation:

Transcriptomic analysis revealed that GA6 treatment resulted in differential expression of genes associated with metabolic processes and cell growth. A total of 570 differentially expressed genes (DEGs) were identified following GA6 treatment in plant seedlings, with significant enrichment in pathways related to growth regulation . -

Metabolomic Changes:

Metabolite profiling indicated that GA6 significantly altered the composition of secondary metabolites in treated plants. Notably, flavonoid biosynthesis was upregulated, suggesting a role for GA6 beyond primary growth processes .

Data Table: Biological Activity Comparison

| Gibberellin Type | Role in Seed Germination | Effect on Stem Elongation | Flowering Induction |

|---|---|---|---|

| GA3 | High | High | High |

| GA4 | Moderate | High | Moderate |

| GA6 | High | Moderate | Moderate |

Q & A

Basic Research Questions

Q. What experimental models are most suitable for studying GA6’s role in plant development?

Methodological Answer: Use model plants like Arabidopsis thaliana or rice mutants with defective gibberellin biosynthesis. Apply exogenous GA6 and quantify phenotypic changes (e.g., stem elongation, seed germination) using calibrated growth chambers. Include controls with GA3 or GA4 to isolate GA6-specific effects. Reproducibility requires detailed documentation of growth conditions (light, temperature, humidity) .

Q. How can researchers ensure the purity and stability of GA6 in experimental setups?

Methodological Answer: Employ high-performance liquid chromatography (HPLC) or mass spectrometry to verify GA6 purity. For stability, conduct time-course experiments under varying storage conditions (e.g., temperature, pH) and quantify degradation using spectrophotometry. Reference standards from accredited repositories (e.g., NIST) are critical .

Q. What statistical approaches are recommended for analyzing GA6 dose-response relationships?

Methodological Answer: Use nonlinear regression models (e.g., log-logistic curves) to fit dose-response data. Validate assumptions of normality and homogeneity of variance with Shapiro-Wilk and Levene’s tests. For small sample sizes, apply non-parametric methods like Kruskal-Wallis .

Q. How to design a study comparing GA6’s efficacy with other gibberellins?

Methodological Answer: Structure the experiment using the PICOT framework:

- P opulation: Arabidopsis wild-type and GA-deficient mutants.

- I ntervention: GA6 application at varying concentrations.

- C omparison: GA3/GA4 treatments.

- O utcome: Stem elongation rates.

- T ime: 14-day growth period. Ensure blinding during data collection to reduce bias .

Advanced Research Questions

Q. How can contradictory findings about GA6’s role in abiotic stress tolerance be resolved?

Methodological Answer: Perform a systematic meta-analysis of published datasets, controlling for variables like stress type (drought, salinity), GA6 concentration, and plant species. Use multivariate regression to identify confounding factors. Replicate key experiments under standardized conditions .

Q. What molecular techniques are optimal for mapping GA6’s interaction with DELLA proteins?

Methodological Answer: Combine yeast two-hybrid assays for protein interaction screening with qPCR to quantify DELLA gene expression under GA6 treatment. For spatial resolution, use confocal microscopy with GFP-tagged DELLA proteins in transgenic lines .

Q. How to isolate GA6-specific signaling pathways from crosstalk with other phytohormones?

Methodological Answer: Employ hormone biosynthesis inhibitors (e.g., paclobutrazol for GA) or mutants defective in auxin/abscisic acid pathways. Pair with transcriptomic profiling (RNA-seq) to identify GA6-responsive genes independent of other hormones. Validate via CRISPR-edited lines .

Q. What computational tools can predict GA6’s structural interactions with receptors?

Methodological Answer: Use molecular docking software (e.g., AutoDock Vina) to model GA6’s binding affinity to GID1 receptors. Validate predictions with surface plasmon resonance (SPR) assays. Cross-reference with crystallographic data from the RCSB Protein Data Bank .

Q. How to address low bioavailability of GA6 in soil-based systems?

Methodological Answer: Test nano-encapsulation delivery systems (e.g., chitosan nanoparticles) to enhance GA6 uptake. Monitor bioavailability via isotope-labeled GA6 (¹³C/¹⁵N) and track translocation using autoradiography or fluorescence tagging .

Q. Methodological Frameworks and Pitfalls

Q. Which frameworks ensure GA6 research questions meet academic rigor?

Answer: Apply the FINER criteria:

- F easible: Ensure access to GA6 analogs and mutant lines.

- I nteresting: Address gaps in GA6’s role in root development.

- N ovel: Explore epigenetic regulation of GA6 biosynthesis.

- E thical: Adhere to biosafety protocols for transgenic plants.

- R elevant: Align with sustainable agriculture goals .

Q. What are common pitfalls in GA6 experimental design?

Answer:

- Overlooking photoperiod effects: GA6 responses vary with light cycles; standardize photoperiods.

- Insufficient replication: Use ≥3 biological replicates to account for plant-to-plant variability.

- Ignoring solvent controls: GA6 is often dissolved in ethanol; include solvent-only controls .

Q. Data Reporting and Reproducibility

Q. How to ensure reproducibility in GA6-related studies?

Methodological Answer: Follow Beilstein Journal guidelines:

- Detail experimental protocols in supplementary materials.

- Report raw data (e.g., growth measurements, HPLC chromatograms) in structured tables.

- Disclose instrument calibration and software settings (e.g., HPLC gradient profiles) .

Q. What metadata is critical for GA6 bioassay datasets?

Answer: Include:

- Plant genotype and growth conditions (temperature, light spectrum, soil composition).

- GA6 batch number, purity, and supplier.

- Statistical software and version (e.g., R v4.3.1, SPSS v28) .

Q. Advanced Analytical Techniques

Q. How to resolve low sensitivity in GA6 quantification?

Methodological Answer: Use immunoassays (ELISA) with GA6-specific antibodies or ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS). Validate against certified reference materials .

Q. What systems biology approaches integrate GA6 data with multi-omics datasets?

Answer: Employ weighted gene co-expression network analysis (WGCNA) to link GA6-responsive genes with metabolomic profiles. Use platforms like MetaboAnalyst for pathway enrichment analysis .

Propriétés

IUPAC Name |

(1R,2R,5S,8S,9S,10R,11S,12R,14S)-5-hydroxy-11-methyl-6-methylidene-17-oxo-13,16-dioxahexacyclo[9.4.2.15,8.01,10.02,8.012,14]octadecane-9-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O6/c1-8-5-17-7-18(8,23)4-3-10(17)19-6-9-13(24-9)16(2,15(22)25-19)12(19)11(17)14(20)21/h9-13,23H,1,3-7H2,2H3,(H,20,21)/t9-,10+,11+,12+,13-,16-,17-,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNBWKKYPKJHUKD-UQJCXHNCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C3C(C45CC(=C)C(C4)(CCC5C3(CC6C1O6)OC2=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12[C@H]3[C@@H]([C@@]45CC(=C)[C@@](C4)(CC[C@H]5[C@@]3(C[C@H]6[C@@H]1O6)OC2=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19147-78-5 | |

| Record name | Gibberellin A6 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19147-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.